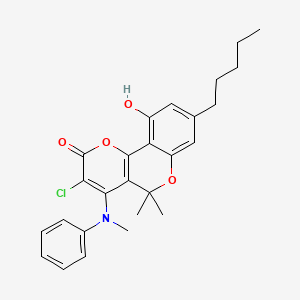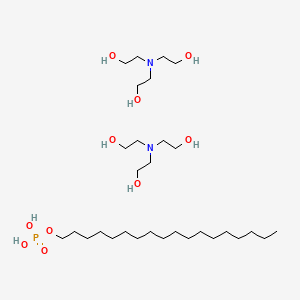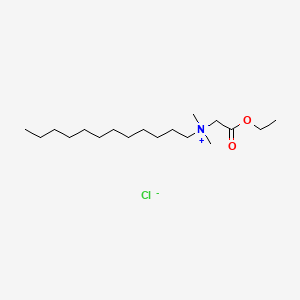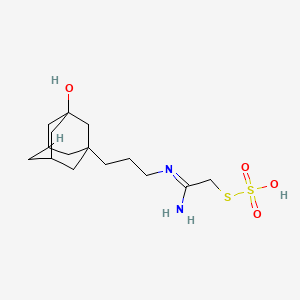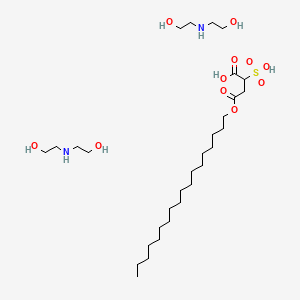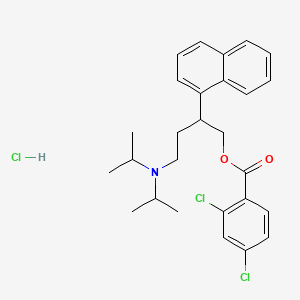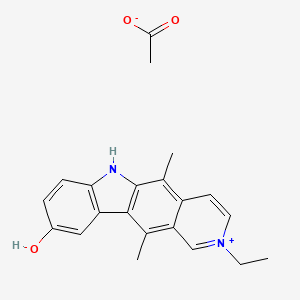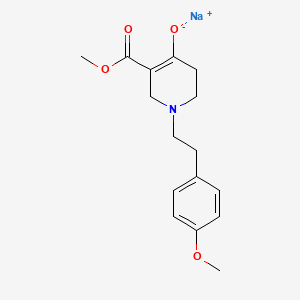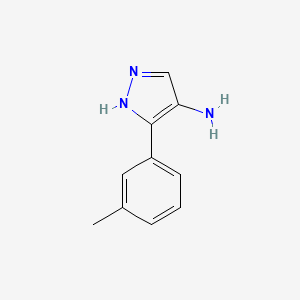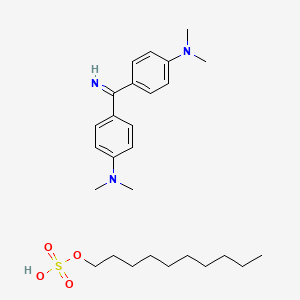
Einecs 281-828-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 281-828-1, also known as 2-tert-butylcyclohexyl acetate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclohexyl acetate typically involves the esterification of 2-tert-butylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 2-tert-butylcyclohexyl acetate is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butylcyclohexanone or 2-tert-butylcyclohexanoic acid.
Reduction: Formation of 2-tert-butylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2-tert-butylcyclohexyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial products.
Mécanisme D'action
The mechanism of action of 2-tert-butylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butylcyclohexanol: The alcohol precursor of 2-tert-butylcyclohexyl acetate.
2-tert-butylcyclohexanone: An oxidation product of 2-tert-butylcyclohexyl acetate.
2-tert-butylcyclohexanoic acid: Another oxidation product of 2-tert-butylcyclohexyl acetate.
Uniqueness
2-tert-butylcyclohexyl acetate is unique due to its ester functional group, which imparts distinct chemical properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industries.
Propriétés
Numéro CAS |
84030-53-5 |
|---|---|
Formule moléculaire |
C27H43N3O4S |
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
decyl hydrogen sulfate;4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3.C10H22O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h5-12,18H,1-4H3;2-10H2,1H3,(H,11,12,13) |
Clé InChI |
IMQDQZYZNVIZOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


